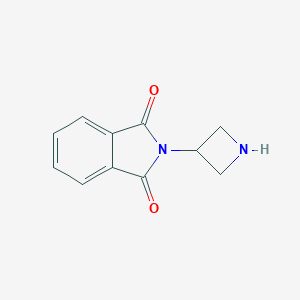

3-邻苯二酰亚胺氮杂环丁烷

描述

Synthesis Analysis

The synthesis of 3-Phthalimidoazetidine and related derivatives often involves strategies such as 1,3-dipolar cycloaddition reactions. For example, phthalimido-alkyl-1H-1,2,3-triazole derivatives were efficiently synthesized using this method, showcasing the versatility and reactivity of the phthalimide group in constructing complex molecules (Assis et al., 2019).

Molecular Structure Analysis

The structure of 3-Phthalimidoazetidine derivatives has been confirmed through various techniques, including X-ray diffraction analysis. This method was used to confirm the structure of phthalimidines, indicating the precise arrangement of atoms within these molecules and providing insights into their molecular geometry (Ukhin et al., 2009).

Chemical Reactions and Properties

3-Phthalimidoazetidine compounds participate in a variety of chemical reactions, highlighting their reactivity and potential for further functionalization. One study described the dephthaloylation of 3-phthalimidoazetidin-2-one, leading to a ring transformation product, which underscores the chemical flexibility and reactivity of these compounds (Fetter et al., 1995).

Physical Properties Analysis

The physical properties of 3-Phthalimidoazetidine derivatives, such as solubility and thermal stability, are crucial for their application in various fields. Polymers based on phthalimidine units, for instance, exhibit remarkable solubility in polar solvents and high glass transition temperatures, indicating their potential utility in high-performance materials (Yang & Lin, 1995).

Chemical Properties Analysis

The chemical properties of 3-Phthalimidoazetidine compounds, including their reactivity towards different nucleophiles and their behavior in various chemical environments, have been extensively studied. For instance, the reaction of phthalimidines with O-, N-, S-, and C-nucleophiles has been explored, shedding light on the chemical versatility of these compounds (Ukhin et al., 2009).

科学研究应用

降脂活性:3-亚氨基邻苯二酰亚胺,一种衍生物,被发现能有效降低啮齿动物的血清胆固醇和甘油三酯水平,而不会影响器官或体重或食物消耗,表明其作为治疗高脂血症的潜力 (Voorstad, Cocolas, & Hall, 1984)。

抗炎活性:三唑-邻苯二酰亚胺杂化物,另一种衍生物,在测试中显示出有效减少角叉菜胶诱导的爪水肿,表明其作为抗炎候选药物的潜力 (Assis 等,2019 年)。

药物中间体:使用邻苯二酰亚胺钾作为合成药物中间体 1-(叔丁基)-3-氨基氮杂环丁烷的氨源被发现操作更安全、更简单 (Yang,2010 年)。

潜在的癌症治疗:基于 3,3-二乙基氮杂环丁烷-2,4-二酮的新型噻唑类表现出很高的中性粒细胞弹性蛋白酶抑制活性和广谱抗增殖活性,表明其在治疗癌症和涉及免疫反应性 HNE 的其他疾病中的潜力 (Donarska 等,2022 年)。

治疗被忽视的热带病:邻苯二酰亚胺噻唑对曼氏血吸虫表现出有希望的活性,突出了其未来针对被忽视的热带病进行临床前试验的潜力 (de Oliveira 等,2018 年)。

抗癌候选药物:二氯取代的邻苯二酰亚胺-噻唑衍生物对各种癌细胞系表现出很高的抗增殖活性,表明其作为先导双靶点抗癌候选药物的潜力 (Donarska 和 Świtalska,2021 年)。

对化学转化的见解:用甲基肼对 3-邻苯二酰亚胺氮杂环丁烷-2-酮进行脱邻苯二酰化的研究导致了一种新颖的环转化,提供了对转化机理的见解 (Fetter 等,1995 年)。

3-氨基氮杂环丁烷的合成:使用固液相转移反应催化的邻苯二酰亚胺钾的亲核烷基化,合成了 3-氨基氮杂环丁烷,它可能是哌嗪或氨基-4 哌啶的潜在生物等效物 (Nisato 和 Frigerio,1985 年)。

阿尔茨海默病的潜在治疗方法:新型邻苯二酰亚胺衍生物显示出显着的抗健忘潜力,可能成为开发阿尔茨海默病新疗法的有用先导 (Karim 等,2023 年)。

抗菌、抗氧化和抗炎活性:新型邻苯二酰亚胺衍生物表现出有希望的抗菌、抗氧化和抗炎活性,在抗菌、抗氧化和抗炎治疗中具有潜在应用 (Lamie 等,2015 年)。

作用机制

Target of Action

3-Phthalimidoazetidine is primarily used as an intermediate in the synthesis of polypeptides . .

Mode of Action

As an intermediate in polypeptide synthesis, it likely interacts with amino acids or other molecules to form larger peptide chains

Result of Action

As an intermediate in polypeptide synthesis, it likely contributes to the formation of proteins, which play crucial roles in various cellular functions

属性

IUPAC Name |

2-(azetidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10-8-3-1-2-4-9(8)11(15)13(10)7-5-12-6-7/h1-4,7,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUNVVKGBQMMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629991 | |

| Record name | 2-(Azetidin-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phthalimidoazetidine | |

CAS RN |

104390-83-2 | |

| Record name | 2-(Azetidin-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

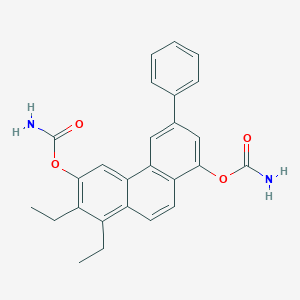

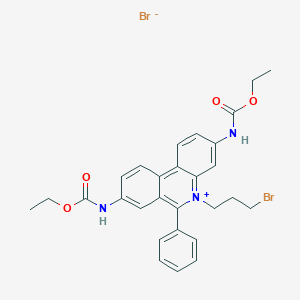

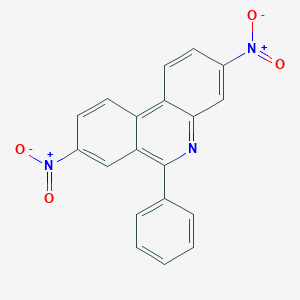

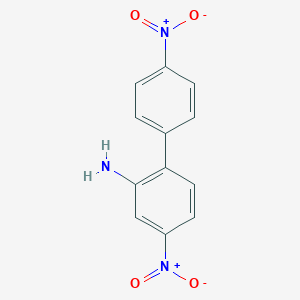

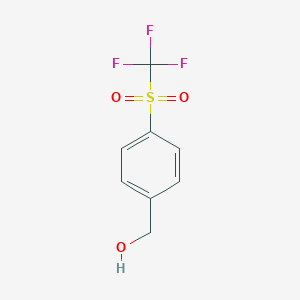

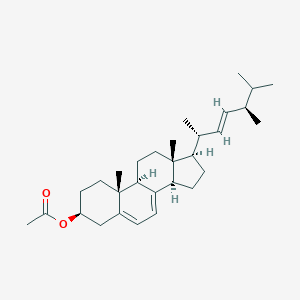

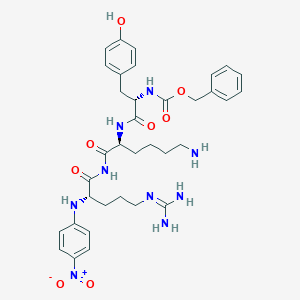

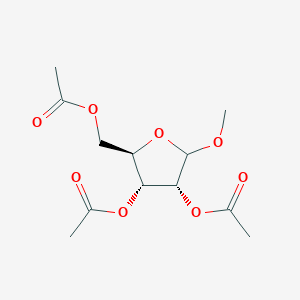

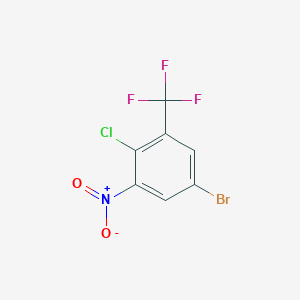

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。